Comparative Purity and Analytical Characterization of Commercially Available Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
Commercially sourced tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7) is available with a certified purity of 98% as determined by HPLC, and batch-specific QC data including NMR and GC are provided upon request . In contrast, alternative N-protected analogs such as cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate are typically offered at lower purity (e.g., 95%) or without comprehensive analytical documentation, which can introduce variability in downstream synthetic yields and biological assay reproducibility . The availability of rigorous analytical characterization for the Boc-protected derivative reduces the risk of batch-to-batch inconsistency, a critical factor for medicinal chemistry campaigns and process development.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | 98% (standard purity), with NMR/HPLC/GC batch reports available |
| Comparator Or Baseline | Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate: ~95% purity (typical commercial offering) |
| Quantified Difference | +3% absolute purity; plus availability of certified analytical documentation |
| Conditions | Commercial product specifications; analytical methods per vendor QC protocols |
Why This Matters
Higher purity and documented analytical characterization minimize synthetic variability and ensure reproducibility in lead optimization and scale-up.
